molecular formula C9H11F3O2 B2798120 2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1896752-94-5

2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2798120
CAS No.: 1896752-94-5
M. Wt: 208.18
InChI Key: RFPCQKBCFSEPOA-UHFFFAOYSA-N
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Description

Introduction to 2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic Acid Research

Historical Context and Evolution of Trifluoromethylated Bicyclic Compound Research

The integration of trifluoromethyl groups into bicyclic frameworks originated from mid-20th-century efforts to modify steroid analogs and terpene derivatives for enhanced bioactivity. Early work focused on norbornene systems due to their synthetic accessibility via Diels-Alder reactions, but the introduction of fluorine-containing substituents remained challenging until the development of fluorodecarboxylation techniques. The 1990s saw breakthroughs in radical trifluoromethylation, enabling direct functionalization of bicyclo[2.2.1]heptane intermediates. A pivotal advancement occurred with the discovery of photoinduced [3σ + 2σ] cycloadditions using bicyclo[1.1.0]butanes, which allowed precise construction of trisubstituted bicyclo[3.1.1]heptanes. Parallel developments in azomethine ylide cycloadditions expanded access to nitrogen-containing analogs, while studies on carbocation stability clarified the electronic effects of CF3 groups on reaction pathways.

Research Significance in Organic and Medicinal Chemistry

The trifluoromethyl group confers three critical advantages:

  • Metabolic stability : Enhanced resistance to oxidative degradation compared to methyl groups
  • Lipophilicity modulation : LogP increases by ~0.7 units per CF3 group, improving membrane permeability
  • Conformational restraint : The bicyclo[2.2.1]heptane system reduces rotational freedom, favoring target binding

In drug design, these properties make the compound valuable for developing protease inhibitors and GPCR modulators. The carboxylic acid moiety enables salt formation for improved solubility, while the bicyclic core mimics bioactive natural product scaffolds. Recent work demonstrates utility in materials science, where the rigid framework enhances thermal stability in polymer matrices.

Current Research Landscape and Knowledge Gaps

Contemporary studies focus on three areas:

Synthetic Methodology

  • Photoinduced cycloadditions achieving 78–92% yields for bicyclo[3.1.1]heptanes
  • Solvent-free LiF-mediated [3 + 2] cycloadditions for fused pyrrolidines
  • Computational modeling of norbornene insertion barriers in Pd-catalyzed reactions

Functionalization Challenges

  • Selective derivatization at the bridgehead position remains difficult due to steric hindrance
  • Competing pathways in fluorodecarboxylation require careful optimization

Theoretical Frontiers

  • Hammett studies reveal CF3 groups induce substantial electron withdrawal (ρ+ = −7.46)
  • DFT calculations show 14.3 kcal/mol stabilization of carbocations adjacent to CF3

Key gaps include limited understanding of:

  • Enantioselective synthesis routes
  • In vivo metabolic fate of bridgehead-trifluoromethylated compounds
  • Non-covalent interactions with biological targets

Theoretical Foundations of Trifluoromethylated Bicyclic Systems

Electronic Effects

The trifluoromethyl group exerts strong inductive (-I) and field effects, polarizing σ-bonds within the bicyclic framework. Computational analyses demonstrate:

  • 19% reduction in electron density at the bridgehead carbon compared to methyl analogs
  • 0.32 Å shortening of C-CF3 bonds due to hyperconjugation

These effects stabilize transition states in nucleophilic substitution reactions while increasing acidity at α-positions.

Steric and Conformational Properties

X-ray crystallography data reveals:

  • Dihedral angles of 112.4° between C2-C1-C7-C6 atoms in the bicyclic core
  • 1.3 Å van der Waals radius for the CF3 group, creating substantial steric bulk

Molecular dynamics simulations indicate the carboxylic acid adopts an exo conformation in 89% of low-energy states, favoring hydrogen-bonding interactions.

Thermodynamic Considerations

Key thermodynamic parameters from experimental studies:

Property Value (CF3 analog) Value (CH3 analog)
ΔH° formation (kJ/mol) −214.7 −198.2
Activation energy, fluorodecarboxylation (kcal/mol) 22.1 28.4

The CF3 group lowers activation barriers for decarboxylation by 6.3 kcal/mol compared to methyl, enabling milder reaction conditions.

Properties

IUPAC Name

2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O2/c10-9(11,12)8(7(13)14)4-5-1-2-6(8)3-5/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPCQKBCFSEPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction conditions are operationally simple and can be conducted at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, influencing biological pathways and processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Applications/Properties References
2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid C₉H₁₁F₃O₂ 208.26 -CF₃ at 2-position Anti-biofilm agents, resist materials
PKZ18 (Anti-infective agent) C₂₁H₂₄N₂O₃S 384.49 4-(4-Isopropylphenyl)-5-methylthiazole Inhibits T-box genes in MRSA
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid C₁₃H₁₆O₂S 236.33 Thiophene-methyl at 2-position Lab-scale synthesis; discontinued
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₃NO₂ 155.19 -NH₂ at 2-position Potential peptide mimetics
5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₂O₃ 156.18 -OH at 5-position Oxidative decarboxylation studies
2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid C₉H₁₄O₂ 154.21 -CH₃ at 2-position R&D for small-molecule libraries

Key Comparisons

Electronic and Steric Effects
  • Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The CF₃ group in this compound lowers the pKa of the carboxylic acid (~2.5–3.0) compared to the methyl analogue (pKa ~4.5–5.0) due to strong electron-withdrawing effects. This enhances solubility in polar solvents and reactivity in coupling reactions .
  • Thiophene vs.

Biological Activity

2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid, also known by its racemic name rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid, is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

  • Molecular Formula : C9_9H11_{11}F3_3O2_2
  • Molecular Weight : 208.18 g/mol
  • CAS Number : 2763584-57-0
PropertyValue
Molecular FormulaC9_9H11_{11}F3_3O2_2
Molecular Weight208.18 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves:

  • Diels-Alder Reaction : To form the bicyclic core.
  • Trifluoromethylation : Achieved through nucleophilic or electrophilic methods.
  • Carboxylic Acid Introduction : Via oxidation of an intermediate alcohol or aldehyde .

Biological Activity Overview

Research into the biological activity of this compound has identified several potential applications:

Antimicrobial Properties

Studies have indicated that compounds with similar structures exhibit antimicrobial activity. The trifluoromethyl group may enhance lipophilicity, improving the compound's ability to penetrate microbial membranes.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells and inhibition of key signaling pathways related to tumor growth .

Neuroprotective Effects

Research into related bicyclic compounds has shown promise in neuroprotection, with mechanisms potentially involving the reduction of oxidative stress and modulation of neuroinflammatory responses.

Case Study 1: Anticancer Activity

A study exploring the cytotoxic effects of synthetic γ-butyrolactones, structurally related to this compound, demonstrated significant inhibition of cancer cell proliferation with IC50_{50} values ranging from 0.05 μM to 0.3 μM in various cell lines . This suggests that similar structural features may confer anticancer properties.

Case Study 2: Antimicrobial Screening

In vitro assays conducted on structurally analogous compounds revealed potent antibacterial activity against strains such as Streptococcus pyogenes, indicating that the trifluoromethyl group could enhance antimicrobial efficacy .

The biological mechanisms through which this compound exerts its effects are not fully elucidated but are hypothesized to involve:

  • Interaction with Enzymes/Receptors : Potential modulation of enzyme activities or receptor interactions due to structural characteristics.
  • Increased Membrane Permeability : The trifluoromethyl group may facilitate better cellular uptake, enhancing bioactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid, and how can yield be maximized?

  • Methodological Answer : A common approach involves cycloaddition or functionalization of pre-existing bicyclic frameworks. For example, trifluoromethyl groups can be introduced via nucleophilic substitution or radical trifluoromethylation. A key step is the use of diphenylphosphoryl azide (DPPA) to convert carboxylic acid derivatives to isocyanates, as demonstrated in analogous bicyclo[2.2.1]heptane syntheses . Optimize yields by controlling reaction temperature (e.g., 110°C for DPPA reactions) and using equimolar triethylamine to neutralize byproducts .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm stereochemistry and substituent positions, particularly the trifluoromethyl group’s electronic effects. Gas chromatography–mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) validate molecular weight and fragmentation patterns. Elemental analysis ensures stoichiometric purity, while FT-IR confirms carboxylic acid and trifluoromethyl functional groups .

Q. How can researchers assess the compound’s potential toxicity in vitro?

  • Methodological Answer : Perform cytotoxicity assays (e.g., MTT or LDH release) on mammalian cell lines (e.g., HEK293 or HepG2). Use metabolic stability tests in liver microsomes to predict in vivo behavior. Reference PubChem data for structurally similar bicycloheptane derivatives to infer toxicity profiles .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity and biological activity?

  • Methodological Answer : Synthesize enantiopure forms using chiral catalysts (e.g., asymmetric organocatalysts) and compare their activities. For example, the (1R,2R,3R,4S) configuration in related bicycloheptane derivatives shows enhanced enzyme inhibition due to spatial compatibility with target binding pockets . Use X-ray crystallography or NOESY NMR to resolve stereochemical ambiguities .

Q. What strategies resolve contradictions in reported biological activities of similar bicycloheptane derivatives?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., pH, temperature, and assay type). Perform meta-analyses of PubChem and literature data to identify outliers. Use computational tools (e.g., molecular docking) to model interactions with biological targets and reconcile discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer : Synthesize analogs with modifications to the trifluoromethyl group, carboxylic acid moiety, or bicyclic core. Test their inhibitory effects on target enzymes (e.g., proteases or kinases) using kinetic assays. Compare results with derivatives like bicyclo[2.2.1]heptane-2-carboxylic acid and 3-phenyl analogs to map critical functional groups .

Q. What computational methods predict the compound’s interaction with enzymatic active sites?

  • Methodological Answer : Employ molecular dynamics (MD) simulations and density functional theory (DFT) to model binding affinities. Use software like AutoDock Vina to dock the compound into crystal structures of target enzymes (e.g., cytochrome P450 or carbonic anhydrase). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer : Convert the carboxylic acid to a sodium or hydrochloride salt to enhance aqueous solubility. Use co-solvents (e.g., DMSO or PEG-400) at concentrations ≤1% (v/v) to avoid cytotoxicity. For hydrophobic assays, employ lipid-based delivery systems (e.g., liposomes) .

Q. What enzymatic or chromatographic methods separate enantiomers of this compound?

  • Methodological Answer : Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC. Enzymatic resolution with esterases or lipases can selectively hydrolyze one enantiomer. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

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